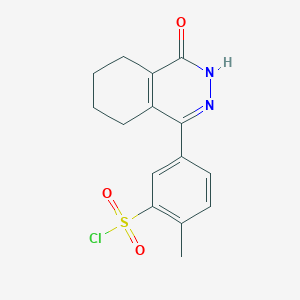![molecular formula C16H16ClNO2 B1487606 N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide CAS No. 1219828-06-4](/img/structure/B1487606.png)
N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide
Descripción general
Descripción
N-{[4-(Benzyloxy)phenyl]methyl}-2-chloroacetamide is an organic compound that has found relevance in multiple scientific and industrial domains. Its unique structure, featuring both a benzyloxy group and a chloroacetamide functional group, makes it a versatile intermediate in chemical syntheses and a valuable research tool in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide can be achieved through multiple synthetic routes, commonly involving the reaction between 4-benzyloxybenzyl chloride and 2-chloroacetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, which acts as a proton acceptor. The reaction is typically carried out in a polar aprotic solvent like dichloromethane or dimethylformamide under reflux conditions for a specified time to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous-flow chemistry techniques. These methods provide increased efficiency and higher yields by allowing precise control over reaction parameters such as temperature, pressure, and reactant flow rates. Catalysts and automated systems are also employed to optimize the synthesis process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(Benzyloxy)phenyl]methyl}-2-chloroacetamide undergoes a variety of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions.
Hydrolysis Reactions: Hydrolysis of the amide bond can lead to the formation of the corresponding acid and amine.
Common Reagents and Conditions
Base-mediated Substitution: Reactions with nucleophiles like amines, alcohols, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Use of sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution reactions yield various substituted derivatives, depending on the nucleophile used.
Oxidation products include corresponding benzoic acids.
Hydrolysis can yield benzyloxybenzyl alcohol and chloroacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-{[4-(Benzyloxy)phenyl]methyl}-2-chloroacetamide is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology
In biological research, it serves as a precursor for bioactive molecules that can modulate biological pathways or act as probes in biochemical studies.
Medicine
Pharmaceutical research utilizes this compound in the development of drug candidates, particularly those targeting enzyme modulation and receptor binding.
Industry
The compound's unique reactivity makes it valuable in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
Mechanism
The compound's mechanism of action depends on its chemical environment and the nature of its interactions. It can act as an acylating agent, transferring its acyl group to target molecules.
Molecular Targets and Pathways
In medicinal chemistry, it may target enzymes, receptors, and other proteins by modifying their active sites or binding domains, thereby altering their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
N-{[4-(Methoxy)phenyl]methyl}-2-chloroacetamide: Similar in structure but with a methoxy group instead of a benzyloxy group.
N-{[4-(Ethoxy)phenyl]methyl}-2-chloroacetamide: Features an ethoxy group, making it slightly more hydrophobic.
Uniqueness
The benzyloxy group in N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide imparts distinct steric and electronic properties, making it more reactive in certain substitution reactions and influencing its binding affinity in biological contexts. These features often result in unique pharmacological profiles and chemical reactivities compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRRGIYIUHLBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


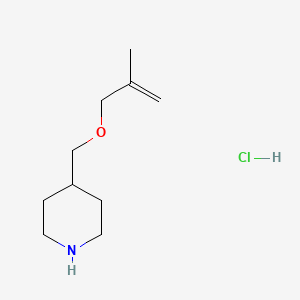

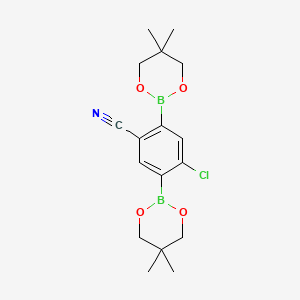
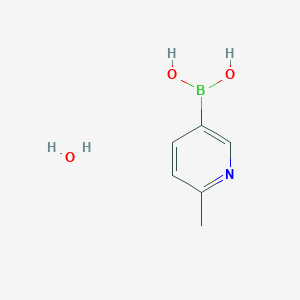

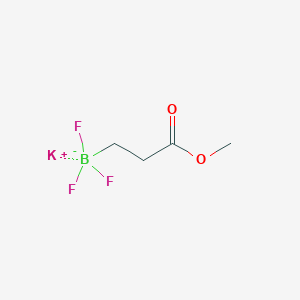
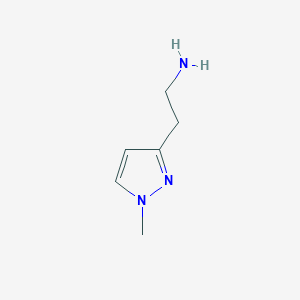
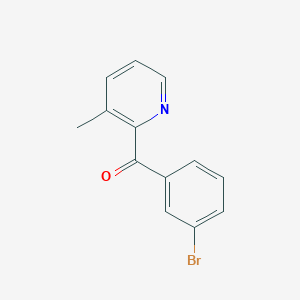
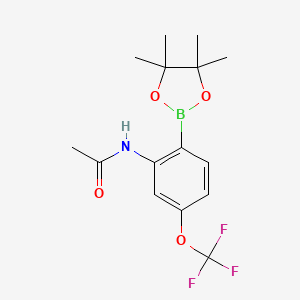

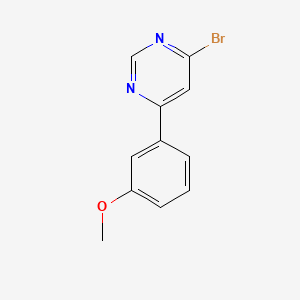
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)

